5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide
Description
5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. Triazoles are known for their metabolic stability and hydrogen-bonding capabilities, while isoxazoles contribute to electron-deficient aromatic systems that enhance interactions with biological targets .
Properties
Molecular Formula |
C8H9N5O2 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-6(12-15-4)9-8(14)7-5(2)10-13-11-7/h3H,1-2H3,(H,9,12,14)(H,10,11,13) |
InChI Key |
UIZLZJCOAQQJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NNN=C2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide involves several steps. The key intermediate, 3-amino-5-methylisoxazole, is prepared by reacting hydroxylamine hydrochloride with acetone and sodium acetate . This intermediate is then subjected to a series of reactions to form the final compound. The synthetic route typically involves the following steps:
Formation of 3-amino-5-methylisoxazole: Hydroxylamine hydrochloride reacts with acetone and sodium acetate to form 3-amino-5-methylisoxazole.
Cyclization: The intermediate undergoes cyclization with phthalic anhydride or maleic anhydride to form isoxazole derivatives.
Chemical Reactions Analysis
5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other derivatives.
Scientific Research Applications
5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes that play a crucial role in cell division and proliferation . This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit key enzymes makes it a promising candidate for further research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-methyl-N-(5-methylisoxazol-3-yl)-2H-1,2,3-triazole-4-carboxamide can be compared to related triazole-carboxamide derivatives, as outlined below:
Structural Analogues
2.1.1. Substituent Variations on the Triazole Core
- Compound 3k (1-([1,1’-Biphenyl]-2-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide): Structure: Features a biphenyl group at position 1 and a quinolin-2-yl amide substituent. Properties: Higher molecular weight (419.48 g/mol) due to the extended aromatic system, which may enhance π-π stacking interactions but reduce solubility . Synthesis: Prepared via General Procedure B (amide coupling), similar to the target compound’s synthetic route .
1-(4-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (C17H15FN4O) :
2.1.2. Variations in the Amide Substituent
- Compound I (CCDC refcode: ZIPSEY): Structure: (S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
- Compound II (CCDC refcode: LELHOB): Structure: 1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide.
Physicochemical Properties
A comparative analysis of key parameters is summarized in Table 1:
<sup>a</sup> logP values estimated using fragment-based methods.
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